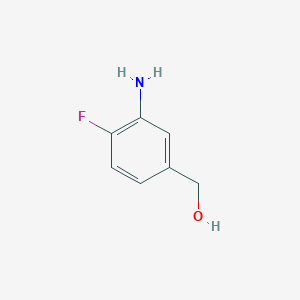

(3-Amino-4-fluorophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-amino-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REROQYYZGYOCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543913 | |

| Record name | (3-Amino-4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227609-86-1 | |

| Record name | 3-Amino-4-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227609-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Amino-4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3-Amino-4-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic protocol for (3-amino-4-fluorophenyl)methanol, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published protocol, this document outlines a robust synthesis strategy based on the well-established reduction of the corresponding carboxylic acid, 3-amino-4-fluorobenzoic acid, using lithium aluminum hydride (LAH). The methodologies presented are derived from analogous and well-documented chemical transformations.

Synthesis Strategy: Reduction of 3-Amino-4-fluorobenzoic Acid

The most direct and widely applicable method for the synthesis of this compound is the reduction of the carboxylic acid functional group of 3-amino-4-fluorobenzoic acid. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting carboxylic acids to primary alcohols.[1][2] The amino and fluoro groups on the aromatic ring are generally stable under these reaction conditions.

A general reaction scheme for this transformation is presented below:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the lithium aluminum hydride reduction of carboxylic acids, including amino-substituted benzoic acids.[3][4]

Safety Precautions:

-

Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations involving LAH must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.[2][5]

-

Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

The reaction should be performed in a well-ventilated fume hood.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 3-Amino-4-fluorobenzoic acid | ≥98% | Sigma-Aldrich |

| Lithium aluminum hydride (LiAlH₄) | 95% powder or 1M solution in THF | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | MilliporeSigma |

| Diethyl ether (anhydrous) | Anhydrous grade | Fisher Scientific |

| Sodium sulfate (anhydrous) | Reagent grade | VWR |

| 15% Sodium hydroxide solution (aq.) | ACS grade | J.T. Baker |

| Deionized water | N/A | In-house |

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas (nitrogen or argon) supply with manifold

-

Ice-water bath

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)

Procedure:

-

Preparation of the LAH Suspension:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, place a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Stir the suspension under a positive pressure of nitrogen.

-

-

Addition of the Carboxylic Acid:

-

Dissolve 3-amino-4-fluorobenzoic acid (1.0 equivalent) in anhydrous THF in a separate flask.

-

Transfer this solution to a dropping funnel and add it dropwise to the stirred LAH suspension at 0 °C (using an ice-water bath). The rate of addition should be controlled to maintain a gentle reflux.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

-

If necessary, the reaction can be gently heated to reflux to ensure completion.

-

-

Quenching and Work-up:

-

Cool the reaction flask back to 0 °C in an ice-water bath.

-

Cautiously and slowly add deionized water dropwise to quench the excess LAH. This is a highly exothermic process that will generate hydrogen gas.

-

Next, add a 15% aqueous solution of sodium hydroxide dropwise, followed by another portion of deionized water. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.[3]

-

Stir the resulting mixture vigorously for 30 minutes.

-

-

Isolation and Purification:

-

Filter the granular precipitate through a pad of Celite® or filter paper and wash the filter cake thoroughly with THF or diethyl ether.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

-

Quantitative Data (Expected):

While a specific yield for this reaction is not published, reductions of this type typically proceed in good to excellent yields.

| Parameter | Expected Value |

| Molar Ratio (LAH:Acid) | 1.2 : 1.0 |

| Reaction Time | 1 - 3 hours |

| Reaction Temperature | 0 °C to reflux |

| Expected Yield | 70 - 90% |

Logical Workflow Diagram

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

This guide provides a comprehensive and technically sound protocol for the synthesis of this compound. Researchers and drug development professionals can adapt this methodology to their specific laboratory conditions and scale requirements. As with any chemical synthesis, careful attention to safety and experimental detail is paramount for a successful outcome.

References

An In-depth Technical Guide to the Physicochemical Properties of (3-Amino-4-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Amino-4-fluorophenyl)methanol is a fluorinated aromatic alcohol that holds significance as a versatile building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amino group, a fluorine atom, and a hydroxymethyl group on a benzene ring, imparts specific physicochemical characteristics that are crucial for its application in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its structural information, experimentally determined and predicted physical constants, and spectroscopic data. Furthermore, this document outlines detailed experimental protocols for the determination of these key properties and discusses the compound's reactivity and potential applications in drug discovery.

Chemical Identity and Structure

This compound is a substituted benzyl alcohol derivative. The presence of both an electron-donating amino group and an electron-withdrawing fluorine atom on the aromatic ring influences its chemical reactivity and physical properties.

Table 1: Chemical Identification of this compound [1][2]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 227609-86-1 |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.15 g/mol |

| InChI | 1S/C7H8FNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2 |

| InChI Key | REROQYYZGYOCBU-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1N)F)CO |

Physicochemical Properties

Table 2: Summary of Physicochemical Properties of this compound

| Property | Experimental Value | Predicted Value | Data Source |

| Physical Form | White to Yellow Solid | - | [1] |

| Melting Point | Not Available | 85-95 °C | - |

| Boiling Point | Not Available | 294.5 ± 35.0 °C | - |

| Water Solubility | Not Available | LogS: -1.5 to -2.5 | - |

| pKa (acidic) | Not Available | ~15 (hydroxyl group) | - |

| pKa (basic) | Not Available | ~4.0 (amino group) | - |

| LogP | Not Available | 1.0 - 1.5 | - |

Note: Predicted values are estimates based on computational models and should be confirmed by experimental data.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Key spectroscopic data include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While specific spectra for this compound are not widely published, typical spectral features can be anticipated based on its structure. Commercial suppliers may provide compound-specific spectroscopic data upon request.[3]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (-CH₂OH), the hydroxyl proton, and the amino protons. The aromatic region will display complex splitting patterns due to the presence of fluorine and the different electronic environments of the protons.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the seven carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups and the fluorine atom.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing information about the electronic environment of the fluorine atom.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

-

N-H stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

-

C-O stretch: A band in the 1000-1260 cm⁻¹ region.

3.3. Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) at m/z 141, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or other characteristic fragments.

Synthesis and Reactivity

4.1. Synthesis

This compound is not a naturally occurring compound and must be synthesized. A common synthetic approach involves the reduction of a corresponding carbonyl compound, such as 3-amino-4-fluorobenzaldehyde or a derivative thereof.

Caption: A potential synthetic workflow for this compound.

4.2. Reactivity

The reactivity of this compound is dictated by its three primary functional groups:

-

Amino Group: The primary amine is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. It is also basic and can form salts with acids.

-

Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also be converted to other functional groups, such as halides or ethers.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the activating amino group and the deactivating but ortho-, para-directing fluorine atom.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule. The amino and hydroxyl groups provide convenient handles for further chemical modifications and the introduction of diverse pharmacophores. While specific examples for this exact molecule are not abundant in publicly available literature, its structural motif is found in compounds investigated for various therapeutic areas. For instance, related aminophenyl methanol derivatives are utilized in the synthesis of inhibitors for enzymes like dynamin GTPase and in the development of hedgehog signaling pathway inhibitors for cancer therapy.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties.

6.1. Melting Point Determination

The melting point of a solid crystalline substance can be determined using a melting point apparatus.

References

An In-depth Technical Guide to (3-Amino-4-fluorophenyl)methanol (CAS: 227609-86-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-4-fluorophenyl)methanol, with the CAS number 227609-86-1, is a fluorinated aromatic alcohol that serves as a critical building block in medicinal chemistry and drug discovery. Its unique structural features, including a primary alcohol, an aniline moiety, and a fluorine substituent, make it a versatile synthon for the development of novel therapeutic agents. The presence of the fluorine atom can significantly influence the physicochemical and pharmacological properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of antiviral and anticancer therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 227609-86-1 | |

| Molecular Formula | C₇H₈FNO | [1][2] |

| Molecular Weight | 141.14 g/mol | [3] |

| Appearance | White to yellow solid | [1] |

| IUPAC Name | This compound | [1] |

| Purity | Typically ≥97% | [4] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of a suitable precursor, such as a carboxylic acid ester or an aldehyde. A general and widely applicable method is the reduction of a 3-amino-4-fluorobenzoic acid ester using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄).

Experimental Protocol: Reduction of Methyl 3-amino-4-fluorobenzoate

This protocol describes the synthesis of this compound from its corresponding methyl ester.

Materials:

-

Methyl 3-amino-4-fluorobenzoate

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Deionized water

-

Standard laboratory glassware and work-up equipment

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a solution of methyl 3-amino-4-fluorobenzoate (1.0 equivalent) in anhydrous THF is prepared.

-

The solution is cooled to 0 °C using an ice bath.

-

A solution of LiAlH₄ (typically 1.5 to 2.0 equivalents) in anhydrous THF is slowly added to the stirred ester solution via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water. This procedure is known as the Fieser workup.

-

The resulting granular precipitate of aluminum salts is removed by filtration.

-

The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

DOT Diagram: Synthetic Workflow

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various biologically active molecules, particularly in the fields of antiviral and anticancer drug discovery.

Antiviral Agents

Substituted this compound derivatives have been investigated for their potential as antiviral agents. A notable application is in the development of inhibitors of human cytomegalovirus (HCMV), a member of the herpesvirus family that can cause severe disease in immunocompromised individuals and congenital abnormalities.[1] The this compound core serves as a scaffold for the construction of more complex molecules designed to interfere with viral replication processes.

Anticancer Agents: Kinase Inhibitors

The this compound moiety has been incorporated into the structure of potent kinase inhibitors, particularly those targeting the Raf kinases. Raf kinases are key components of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers.[2][5] Constitutive activation of this pathway, often due to mutations in Ras or B-Raf, leads to uncontrolled cell proliferation and survival.

DOT Diagram: Ras/Raf/MEK/ERK Signaling Pathway

Caption: Inhibition of the Ras/Raf/MEK/ERK signaling pathway.

Compounds derived from this compound have been designed to act as inhibitors of Raf kinases, thereby blocking the downstream signaling cascade and inhibiting the growth of cancer cells.[2] The specific substitution pattern on the phenyl ring of this compound is crucial for achieving high potency and selectivity for the target kinase.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified with the GHS07 pictogram, indicating that it can cause skin and serious eye irritation.[1]

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

It is recommended to store the compound in a dark place, under an inert atmosphere, at room temperature.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key intermediate with significant potential in the field of drug discovery and development. Its utility as a building block for the synthesis of antiviral and anticancer agents, particularly Raf kinase inhibitors, highlights its importance for medicinal chemists. The synthetic protocols and biological context provided in this guide are intended to support researchers in the effective utilization of this versatile compound in their quest for novel therapeutics. Further exploration of derivatives of this compound is likely to yield new and improved drug candidates with enhanced efficacy and safety profiles.

References

- 1. Enhanced broad spectrum in vitro antiviral efficacy of 3-F-4-MeO-Bn, 3-CN, and 4-CN derivatives of lipid remdesivir nucleoside monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced broad spectrum in vitro antiviral efficacy of 3-F-4-MeO-Bn, 3-CN, and 4-CN derivatives of lipid remdesivir nucleoside monophosphate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jeffreydachmd.com [jeffreydachmd.com]

- 4. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 5. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of (3-Amino-4-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (3-Amino-4-fluorophenyl)methanol (CAS: 227609-86-1). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document focuses on predicted data based on established principles of spectroscopy and data from analogous compounds. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with a visual representation of a typical spectroscopic workflow.

Chemical Structure

This compound

Molecular Formula: C₇H₈FNO Molecular Weight: 141.15 g/mol

Spectroscopic Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound. These values are predictions based on the chemical structure and typical spectroscopic behavior of similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | ~ 7.0 - 7.2 | m | 1H | H adjacent to CH₂OH |

| Aromatic-H | ~ 6.8 - 7.0 | m | 1H | H ortho to NH₂ |

| Aromatic-H | ~ 6.6 - 6.8 | t | 1H | H meta to NH₂ and CH₂OH |

| Methylene-H | ~ 4.5 | s | 2H | -CH₂OH |

| Amino-H | ~ 3.5 - 4.5 | br s | 2H | -NH₂ |

| Hydroxyl-H | ~ 1.5 - 2.5 | br s | 1H | -OH |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Aromatic-C | ~ 145 - 155 (d, ¹JCF) | C-F | ||

| Aromatic-C | ~ 135 - 145 | C-NH₂ | ||

| Aromatic-C | ~ 130 - 140 | C-CH₂OH | ||

| Aromatic-C | ~ 115 - 125 (d, ²JCF) | C ortho to F | ||

| Aromatic-C | ~ 110 - 120 (d, ²JCF) | C ortho to F | ||

| Aromatic-C | ~ 110 - 120 | C meta to F | ||

| Methylene-C | ~ 60 - 65 | -CH₂OH |

Note: Predicted chemical shifts are relative to TMS (δ = 0 ppm). The solvent used can influence these values. 'd' denotes a doublet due to carbon-fluorine coupling, and 't' denotes a triplet.

Infrared (IR) Spectroscopy

Table 2: Expected IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Broad, Strong |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Medium, Doublet |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretching | 1500 - 1600 | Medium to Strong |

| C-N (Aromatic Amine) | Stretching | 1250 - 1350 | Strong |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |

| C-F (Aryl Fluoride) | Stretching | 1100 - 1300 | Strong |

| N-H (Amine) | Bending | 1580 - 1650 | Medium |

| C-H (Aromatic) | Out-of-plane Bending | 750 - 900 | Strong |

Mass Spectrometry (MS)

Table 3: Expected Mass Spectral Fragmentation

| m/z | Ion | Notes |

| 141 | [M]⁺ | Molecular Ion |

| 124 | [M - NH₃]⁺ | Loss of ammonia |

| 122 | [M - H₂O - H]⁺ | Loss of water and a hydrogen radical |

| 112 | [M - CHO]⁺ | Loss of a formyl radical |

| 95 | [C₆H₄F]⁺ | Fluorophenyl fragment |

| 77 | [C₆H₅]⁺ | Phenyl fragment |

Note: Fragmentation patterns are predicted for a standard electron ionization (EI) source.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to a final concentration of approximately 0.03% (v/v).

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

-

Place the sample in the NMR magnet.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A typical experiment involves 8 to 16 scans with a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.

-

Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply one or two drops of the solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[1][2]

-

-

Instrument Setup:

-

Ensure the sample compartment of the FTIR spectrometer is clean and unobstructed.

-

Run a background spectrum with an empty sample holder to account for atmospheric CO₂ and water vapor.

-

-

Data Acquisition:

-

Place the salt plate with the sample film into the sample holder in the spectrometer.

-

Acquire the infrared spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction:

-

For a solid sample, use a direct insertion probe. Place a small amount of the sample (microgram to nanogram quantity) into a capillary tube at the tip of the probe.

-

Insert the probe into the mass spectrometer's ion source through a vacuum lock.

-

-

Instrument Setup:

-

Ionization and Mass Analysis:

-

The vaporized sample molecules are bombarded by the 70 eV electron beam, causing ionization and fragmentation.

-

The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

An electron multiplier or other detector records the abundance of ions at each m/z value.

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to gain structural information.

-

Visualization of Spectroscopic Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the general workflow of a spectroscopic analysis and the interplay between different spectroscopic techniques for structure elucidation.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of (3-Amino-4-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the molecular structure and conformational properties of (3-Amino-4-fluorophenyl)methanol, a key building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines theoretical predictions, data from analogous compounds, and established chemical principles to offer a comprehensive overview. The document covers the predicted molecular geometry, conformational analysis, and detailed, plausible experimental protocols for its synthesis and characterization. All quantitative data is summarized in structured tables, and a proposed synthesis workflow is visualized.

Molecular Structure and Properties

This compound, with the chemical formula C₇H₈FNO, is a substituted benzyl alcohol. The presence of an amino group, a fluorine atom, and a hydroxymethyl group on the phenyl ring imparts specific electronic and steric properties that are of interest in drug design and materials science.

Predicted Molecular Geometry

While a definitive crystal structure for this compound is not publicly available, its molecular geometry can be reliably predicted based on standard bond lengths and angles for similarly substituted aromatic compounds. The benzene ring is expected to be largely planar, with minor deviations due to substituent effects.

Table 1: Predicted Bond Lengths and Angles for this compound

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.39 - 1.41 | |

| C-F | ~1.35 | |

| C-N | ~1.40 | |

| C-C (ring-CH₂) | ~1.51 | |

| C-O | ~1.43 | |

| O-H | ~0.96 | |

| N-H | ~1.01 | |

| C-H (aromatic) | ~1.08 | |

| C-H (methylene) | ~1.09 | |

| Bond Angles (°) | ||

| C-C-C (ring) | ~120 | |

| C-C-F | ~119 | |

| C-C-N | ~121 | |

| C-C-C (ipso-Cα) | ~120 | |

| C-C-O | ~112 | |

| C-O-H | ~109 | |

| H-N-H | ~107 |

Note: These values are estimations based on standard values for similar chemical environments and may vary in the actual molecule.

Molecular Conformation

The conformation of this compound is primarily defined by the rotational freedom around the C(ipso)-C(α) bond of the hydroxymethyl group. For benzyl alcohol and its derivatives, two main types of conformations are generally considered: a planar conformation where the Cα-O bond is in the plane of the phenyl ring, and a perpendicular (gauche) conformation where the Cα-O bond is roughly orthogonal to the ring.

Studies on fluorinated benzyl alcohols suggest that intramolecular interactions, such as hydrogen bonding, play a significant role in determining the preferred conformation. In the case of this compound, an intramolecular hydrogen bond between the hydroxyl hydrogen and the fluorine atom is possible, which would favor a specific gauche conformation. Additionally, the amino group can influence the electronic properties of the ring and participate in intermolecular hydrogen bonding in the solid state or in polar solvents.

Experimental Protocols

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the reduction of 3-amino-4-fluorobenzaldehyde.

Reaction Scheme:

(3-Amino-4-fluorobenzaldehyde) + NaBH₄ → this compound

Materials and Reagents:

-

3-Amino-4-fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-amino-4-fluorobenzaldehyde (5.0 g, 35.9 mmol). Dissolve the aldehyde in 100 mL of anhydrous methanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.63 g, 43.1 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of 50 mL of saturated aqueous NaHCO₃ solution.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Visualization of Synthesis Workflow:

Characterization Protocols

¹H NMR Spectroscopy:

-

Solvent: CDCl₃ or DMSO-d₆

-

Procedure: Dissolve a small amount of the purified product in the deuterated solvent. Record the spectrum on a 400 MHz or higher NMR spectrometer.

-

Predicted Chemical Shifts:

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| Aromatic-H | 6.8 - 7.2 | m | |

| -CH₂- | ~4.6 | s | |

| -OH | variable (broad s) | s (broad) | |

| -NH₂ | variable (broad s) | s (broad) |

Note: The exact chemical shifts and multiplicities of the aromatic protons will depend on the coupling with the fluorine atom and adjacent protons.

¹³C NMR Spectroscopy:

-

Solvent: CDCl₃ or DMSO-d₆

-

Procedure: Use the same sample as for ¹H NMR. Record the proton-decoupled ¹³C NMR spectrum.

-

Predicted Chemical Shifts:

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted δ (ppm) |

| C-F | 150 - 160 (d, ¹JCF) |

| C-N | 135 - 145 |

| C-CH₂OH | 130 - 140 |

| Aromatic C-H | 110 - 130 |

| -CH₂OH | ~65 |

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

-

Procedure: Record the IR spectrum of the solid product using a KBr pellet or an ATR accessory.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | Stretch | 3200 - 3500 | Strong, Broad |

| N-H (amine) | Stretch | 3300 - 3500 | Medium (two bands) |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (methylene) | Stretch | 2850 - 2960 | Medium |

| C=C (aromatic) | Stretch | 1500 - 1600 | Medium to Strong |

| N-H (amine) | Bend | 1580 - 1650 | Medium |

| C-O (alcohol) | Stretch | 1000 - 1260 | Strong |

| C-F | Stretch | 1000 - 1400 | Strong |

-

Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI)

-

Expected Results:

-

Molecular Ion (M⁺): m/z = 141.06 (for C₇H₈FNO)

-

[M+H]⁺ (ESI): m/z = 142.07

-

Key Fragmentation Patterns (EI): Loss of -OH (m/z = 124), loss of -CH₂OH (m/z = 110).

-

Conclusion

This technical guide provides a foundational understanding of the molecular structure, conformation, and experimental protocols related to this compound. While direct experimental data is sparse, the presented information, based on established chemical principles and data from analogous compounds, offers a robust starting point for researchers and scientists working with this molecule. The proposed synthesis and characterization methods are standard and should be readily applicable in a laboratory setting. Further computational and experimental studies are encouraged to refine the data presented herein.

Technical Guide: Solubility Profile of (3-Amino-4-fluorophenyl)methanol

Introduction

(3-Amino-4-fluorophenyl)methanol is an important building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its chemical structure, featuring an aromatic ring substituted with an amino group, a fluorine atom, and a hydroxymethyl group, imparts a unique combination of physicochemical properties. Understanding the solubility of this compound in various organic solvents is critical for its application in reaction chemistry, purification, formulation, and drug delivery. Low solubility can lead to challenges in handling, unpredictable results in biological assays, and poor bioavailability in preclinical studies.[1][2]

This technical guide provides a comprehensive overview of the theoretical solubility profile of this compound, a detailed experimental protocol for its quantitative determination, and a discussion of the key factors influencing its solubility.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These properties are essential for predicting its behavior in different solvent systems.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 227609-86-1 | |

| Molecular Formula | C₇H₈FNO | |

| Molecular Weight | 141.15 g/mol | |

| Physical Form | White to Yellow Solid |

Theoretical Solubility Profile and Illustrative Data

The solubility of this compound is governed by the principle of "like dissolves like," which relates solubility to the polarity of the solute and solvent.[3] The molecule possesses both polar and non-polar characteristics:

-

Polar Features: The primary amine (-NH₂) and hydroxyl (-CH₂OH) groups are capable of forming strong hydrogen bonds, suggesting favorable interactions with polar protic solvents like alcohols (e.g., methanol, ethanol) and water.

-

Non-Polar Features: The fluorinated benzene ring provides a hydrophobic character, suggesting solubility in less polar or non-polar organic solvents.

-

Overall Polarity: The combination of these functional groups results in a molecule of moderate polarity. It is expected to exhibit good solubility in polar organic solvents, limited solubility in non-polar solvents, and potentially low solubility in water due to the influence of the aromatic ring.

Table 1: Illustrative Solubility of this compound at 25°C

| Solvent | Solvent Type | Dielectric Constant (Approx.) | Expected Solubility (mg/mL) |

| Methanol | Polar Protic | 32.7 | > 100 |

| Ethanol | Polar Protic | 24.5 | > 100 |

| Acetone | Polar Aprotic | 20.7 | 50 - 100 |

| Acetonitrile | Polar Aprotic | 37.5 | 30 - 70 |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 20 - 50 |

| Ethyl Acetate | Moderately Polar | 6.0 | 10 - 30 |

| Dichloromethane (DCM) | Non-polar | 9.1 | 5 - 15 |

| Toluene | Non-polar | 2.4 | < 5 |

| Hexane | Non-polar | 1.9 | < 1 |

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[4][5] This technique measures the concentration of a saturated solution after it has been allowed to reach equilibrium.

Materials and Equipment

-

This compound, solid (>98% purity)

-

Selected organic solvents, HPLC grade

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance (± 0.01 mg)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

The following diagram illustrates the workflow for the shake-flask solubility determination method.

References

The Emergence of (3-Amino-4-fluorophenyl)methanol: A Technical Guide for Drug Discovery

(3-Amino-4-fluorophenyl)methanol , a fluorinated aromatic amine, has quietly emerged as a significant building block in the landscape of modern medicinal chemistry. Its strategic importance lies in its utility as a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of targeted cancer therapeutics. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Specifications

This compound is a white to yellow solid at room temperature. Its key physicochemical properties are summarized in the table below, providing a foundational dataset for its application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 227609-86-1 | [1] |

| Molecular Formula | C₇H₈FNO | [1] |

| Molecular Weight | 141.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | White to Yellow Solid | [1] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |

| Purity | Typically ≥98% | [1] |

Historical Context and Discovery

The precise first synthesis of this compound is not prominently documented in seminal publications, suggesting its emergence as a readily accessible building block from commercial suppliers in response to the growing interest in fluorinated scaffolds in drug discovery. The history of organofluorine chemistry dates back to the 19th century, with significant advancements in the 20th century enabling the synthesis of a wide array of fluorinated compounds. The introduction of fluorine into organic molecules has been a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered pharmacokinetic profiles. The development and commercial availability of compounds like this compound are a direct consequence of this long history of innovation in fluorine chemistry.

Role in Drug Development: A Key Intermediate

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility is particularly notable in the development of inhibitors for key cancer-related targets, such as Aurora kinases and histone deacetylases (HDACs).

Application in Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy. Several research efforts have focused on the development of small molecule inhibitors of Aurora kinases, and this compound has been utilized as a key structural component in the synthesis of some of these inhibitors. The fluorophenyl moiety can engage in specific interactions within the kinase binding pocket, contributing to the potency and selectivity of the inhibitor.

Application in Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other proteins. The dysregulation of HDACs is implicated in the development of various cancers, and HDAC inhibitors have emerged as a promising class of anti-cancer agents. The chemical structure of this compound provides a versatile scaffold for the design and synthesis of novel HDAC inhibitors. The amino and hydroxyl groups can be readily functionalized to introduce the necessary pharmacophoric elements for HDAC inhibition, such as a zinc-binding group and a surface recognition moiety.

Experimental Protocols: Synthesis of this compound

Representative Synthetic Protocol: Reduction of 3-Amino-4-fluorobenzoic Acid

This two-step procedure involves the esterification of 3-amino-4-fluorobenzoic acid followed by the reduction of the resulting ester to the corresponding alcohol.

Step 1: Esterification of 3-Amino-4-fluorobenzoic Acid to Ethyl 3-amino-4-fluorobenzoate

-

Materials:

-

3-Amino-4-fluorobenzoic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-4-fluorobenzoic acid (1 equivalent) in absolute ethanol (approximately 10-15 mL per gram of acid).

-

Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-amino-4-fluorobenzoate, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

Step 2: Reduction of Ethyl 3-amino-4-fluorobenzoate to this compound

-

Materials:

-

Ethyl 3-amino-4-fluorobenzoate

-

Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with a suitable activating agent (e.g., CaCl₂)

-

Anhydrous Tetrahydrofuran (THF) or Methanol

-

Sodium Sulfate (saturated aqueous solution)

-

Anhydrous Sodium Sulfate

-

-

Procedure (using Sodium Borohydride and Calcium Chloride):

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-amino-4-fluorobenzoate (1 equivalent) and anhydrous calcium chloride (2-3 equivalents) in anhydrous methanol (approximately 20 mL per gram of ester).

-

Cool the solution in an ice bath.

-

Add sodium borohydride (4 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Carefully quench the reaction by the slow, dropwise addition of water.

-

Filter the resulting precipitate and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with ethyl acetate (3 x volume of residue).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by column chromatography on silica gel to afford the pure compound.

-

Signaling Pathways and Mechanisms of Action

As a building block, this compound itself is not directly involved in signaling pathways. However, the molecules synthesized from it, such as Aurora kinase and HDAC inhibitors, have well-defined mechanisms of action.

Aurora Kinase Inhibition Pathway

Aurora kinase inhibitors typically function by competing with ATP for binding to the kinase domain of the enzyme. This inhibition disrupts the normal mitotic process, leading to defects in chromosome segregation and ultimately cell cycle arrest and apoptosis in cancer cells.

References

An In-depth Technical Guide on (3-Amino-4-fluorophenyl)methanol

This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing key information on the chemical compound (3-Amino-4-fluorophenyl)methanol.

Nomenclature

The accurate identification of chemical compounds is crucial for research and development. The standard nomenclature for the compound with the CAS Number 227609-86-1 is provided below.

| Identifier Type | Name |

| IUPAC Name | This compound[1] |

| Synonym | 3-Amino-4-fluorobenzyl alcohol |

| CAS Number | 227609-86-1[1][2] |

Experimental Protocols and Biological Activity

Fluorine-containing amino acids and related structures are increasingly utilized in drug design due to their ability to enhance pharmacological properties. The introduction of fluorine can improve metabolic stability, binding affinity, and bioavailability. It is plausible that this compound serves as a building block in the synthesis of more complex molecules with potential therapeutic applications. However, without specific studies on this compound, any discussion of its role in signaling pathways or its biological effects would be speculative.

Further research is required to elucidate the specific biological functions and potential applications of this compound.

Logical Relationships and Workflows

Given the absence of specific experimental data or defined biological roles for this compound, a diagram illustrating a signaling pathway or a detailed experimental workflow cannot be constructed at this time. The logical workflow for investigating a compound of this nature would typically follow a standardized path in drug discovery and development.

Caption: A generalized workflow for drug discovery and development, applicable to novel chemical entities like this compound.

References

Theoretical Analysis of (3-Amino-4-fluorophenyl)methanol: A Methodological Whitepaper

Disclaimer: As of late 2025, a dedicated, in-depth theoretical study on (3-Amino-4-fluorophenyl)methanol has not been published in peer-reviewed literature. This technical guide, therefore, outlines a comprehensive theoretical framework that can be applied to characterize this molecule. The methodologies, data presentation, and visualizations are based on established computational chemistry practices for similar aromatic compounds.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science due to its functional groups: a primary amine, a fluorine atom, and a hydroxymethyl group. These features can participate in various non-covalent interactions, making it an interesting candidate for drug design and as a building block for larger molecules. Theoretical studies are essential for understanding its structural stability, electronic properties, and reactivity at a molecular level. This guide details a proposed computational workflow for a thorough theoretical investigation of this molecule.

Proposed Computational Workflow

A typical theoretical study on a small organic molecule like this compound involves a multi-step computational workflow. This process begins with geometry optimization and culminates in the analysis of various molecular properties.

Caption: Proposed computational workflow for theoretical studies.

Methodologies and Protocols

Geometry Optimization

The initial step is to determine the most stable three-dimensional conformation of this compound.

Experimental Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT) is a common and reliable method.[1][2] The B3LYP functional is a widely used hybrid functional for organic molecules.[1][2][3]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost, allowing for polarization and diffuse functions.[1][3]

-

Procedure: An initial structure of this compound would be generated. A full geometry optimization without any symmetry constraints would be performed to locate the global minimum on the potential energy surface.

Vibrational Frequency Analysis

This analysis serves two purposes: to confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

Experimental Protocol:

-

Method: The same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization should be used.

-

Procedure: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms a stable structure. The calculated vibrational modes can be assigned to experimental spectra.[1][2][4]

Electronic Property Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[5][6]

Experimental Protocol:

-

Procedure: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability.[6][7] Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be calculated from these energies.[3]

NBO analysis provides insights into intramolecular interactions, charge distribution, and hyperconjugative effects.[8][9]

Experimental Protocol:

-

Software: NBO analysis is typically performed using the NBO program integrated within quantum chemistry software packages.[9]

-

Procedure: The analysis is conducted on the optimized molecular geometry. It evaluates donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2).[8] This can reveal important interactions like intramolecular hydrogen bonding.[1]

The MEP map illustrates the charge distribution on the molecular surface, identifying regions susceptible to electrophilic and nucleophilic attack.

Experimental Protocol:

-

Procedure: The MEP is calculated from the optimized electron density. The surface is typically color-coded, with red indicating electron-rich (nucleophilic) regions and blue indicating electron-poor (electrophilic) regions.[10]

Data Presentation (Illustrative)

The quantitative data generated from these theoretical studies would be summarized in tables for clarity and comparative analysis. The following tables are illustrative examples of how such data would be presented.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C-F | 1.35 |

| C-N | 1.40 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-O | 1.43 | |

| Bond Angle (°) | C-C-F | 119.5 |

| C-C-N | 121.0 | |

| C-C-C (aromatic) | 119.0 - 121.0 | |

| Dihedral Angle (°) | F-C-C-N | 0.5 |

| C-C-C-O | 179.8 |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Mode | Assignment | Calculated Frequency (cm⁻¹) |

| ν1 | O-H stretch | 3650 |

| ν2, ν3 | N-H asymmetric/symmetric stretch | 3500, 3400 |

| ν4 | C-H (aromatic) stretch | 3050 |

| ν5 | C=C (aromatic) stretch | 1600 |

| ν6 | C-F stretch | 1250 |

| ν7 | C-O stretch | 1050 |

Table 3: Electronic Properties (Illustrative)

| Property | Value |

| EHOMO (eV) | -5.80 |

| ELUMO (eV) | -0.95 |

| HOMO-LUMO Gap (ΔE) (eV) | 4.85 |

| Dipole Moment (Debye) | 2.50 |

| Chemical Hardness (η) | 2.43 |

| Electrophilicity Index (ω) | 2.15 |

Visualization of Molecular Interactions (Illustrative)

A key aspect of theoretical studies is visualizing the relationships between molecular structure and properties. The following diagram illustrates a hypothetical relationship between substituent effects and the HOMO-LUMO gap.

Caption: Structure-property relationship for this compound.

Conclusion

While no specific theoretical studies on this compound are currently available, this guide provides a robust framework for conducting such an investigation. By employing DFT calculations for geometry optimization, vibrational analysis, and the evaluation of electronic properties (FMO, NBO, MEP), a comprehensive understanding of the molecule's structure, stability, and reactivity can be achieved. The resulting data, presented in a clear and organized manner, would be invaluable for researchers in drug development and materials science.

References

- 1. ias.ac.in [ias.ac.in]

- 2. mdpi.com [mdpi.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 7. researchgate.net [researchgate.net]

- 8. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 9. malayajournal.org [malayajournal.org]

- 10. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

(3-Amino-4-fluorophenyl)methanol: A Versatile Synthetic Building Block with Latent Biological Potential

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Amino-4-fluorophenyl)methanol is a fluorinated aromatic amino alcohol primarily utilized as a versatile intermediate in synthetic organic chemistry. While direct studies on its intrinsic biological activity are not publicly available, its structural motifs are incorporated into a variety of potent, biologically active molecules. This technical guide consolidates the available information on this compound, focusing on its role as a precursor in the synthesis of compounds with significant therapeutic potential, particularly in oncology and virology. The guide will detail the synthesis of key derivatives, their quantitative biological data, and the signaling pathways they modulate, thereby highlighting the latent biological importance of this foundational chemical entity.

Introduction

This compound, with the CAS Number 227609-86-1, is a chemical compound characterized by a benzyl alcohol core substituted with both an amino and a fluoro group. The presence of these functional groups—a primary amine, a primary alcohol, and a fluorine atom—on an aromatic ring makes it a valuable and reactive building block in medicinal chemistry. Fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. While this compound is commercially available as a reagent for chemical synthesis, this guide explores its potential biological significance by examining the activities of molecules derived from it.

Role in the Synthesis of Bioactive Molecules

The true potential of this compound lies in its utility as a starting material or intermediate for the synthesis of more complex, biologically active compounds. The amino and hydroxyl functionalities provide convenient handles for a variety of chemical transformations, allowing for its incorporation into diverse molecular scaffolds.

Precursor to Kinase Inhibitors

The aminofluorophenyl moiety is a key structural feature in a number of potent kinase inhibitors. Notably, derivatives of 3-fluoroaniline are utilized in the synthesis of selective Aurora Kinase B (AURKB) inhibitors.[1] AURKB is a serine/threonine kinase that plays a critical role in cell division, and its overexpression is a hallmark of many human cancers, making it a promising target for cancer therapy.[1]

The general synthetic approach to such inhibitors often involves the coupling of a substituted aniline with a heterocyclic core. The workflow below illustrates a generalized pathway for the synthesis of a quinazoline-based kinase inhibitor, where a precursor like this compound could be modified and utilized.

Antiviral Drug Development

A patent has been filed for substituted 3-fluorophenyl methanol compounds with demonstrated antiviral activity, specifically against human cytomegalovirus (HCMV). This indicates that the core structure of this compound is a viable scaffold for the development of novel antiviral agents. The patented compounds reportedly show enhanced efficacy and an improved safety profile compared to existing treatments like ganciclovir.

Potential Biological Activities of Derivatives

As this compound itself has not been profiled for biological activity, we present the data for its derivatives to illustrate its potential.

Aurora Kinase B Inhibition

A series of N-(3-fluorophenyl)acetamide derivatives have been synthesized and evaluated for their inhibitory activity against Aurora Kinase B. The data for selected compounds from this series are presented below.

| Compound ID | Target | IC50 (nM) | Cell Line | Activity |

| 4b | AURKB | - | Human Cancer Cells | Efficacious in vitro |

| 7o | AURKB | - | - | Orally bioavailable in rats |

| SP-96 | AURKB | <1 | - | Sub-nanomolar enzymatic activity |

Data summarized from a study on orally active selective Aurora Kinase B inhibitors.[1] Note: Specific IC50 values for 4b and 7o were not provided in the abstract.

Signaling Pathways Modulated by Derivatives

The biological activity of the derivatives of this compound is realized through their interaction with specific cellular signaling pathways.

The Aurora Kinase B Signaling Pathway

Aurora Kinase B is a key component of the chromosomal passenger complex (CPC), which is essential for the proper execution of mitosis. The CPC, and specifically AURKB, is involved in chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Inhibition of AURKB disrupts these processes, leading to mitotic arrest and ultimately apoptosis in cancer cells.

Experimental Protocols for Derivative Synthesis and Evaluation

As no experimental data exists for the biological activity of this compound, this section provides a representative protocol for the synthesis and in vitro evaluation of a class of compounds for which it is a potential precursor: quinazoline-based Aurora Kinase B inhibitors. This protocol is a generalized representation based on published methodologies.[1]

General Synthesis of Quinazoline-based AURKB Inhibitors

-

Preparation of the Aminofluorophenyl Moiety: this compound is protected at the alcohol and/or amine as required by the synthetic route. The amine is then typically acylated or otherwise modified to introduce a side chain.

-

Synthesis of the Quinazoline Core: The quinazoline core is synthesized through established methods, often involving the condensation of an anthranilic acid derivative with a formamide or a similar one-carbon source.

-

Coupling Reaction: The modified aminofluorophenyl intermediate is coupled to the quinazoline core, typically via a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.

-

Deprotection and Purification: Any protecting groups are removed, and the final compound is purified using column chromatography and/or recrystallization. The structure is confirmed by NMR and mass spectrometry.

In Vitro Kinase Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: Recombinant human Aurora Kinase B enzyme and a suitable peptide substrate (e.g., a histone H3-derived peptide) are prepared in a kinase assay buffer.

-

Compound Preparation: The test compounds (derivatives of this compound) are serially diluted in DMSO to a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compounds in a microplate. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Conclusion

This compound is a key synthetic intermediate whose value is defined by the biological activities of the molecules that can be synthesized from it. Its structural components are found in potent inhibitors of Aurora Kinase B, a validated target in oncology, and in compounds with promising antiviral properties. While the compound itself may be biologically inert, its role as a versatile building block provides significant potential for the development of novel therapeutics. Further exploration of derivatives based on this scaffold is warranted and represents a promising avenue for drug discovery.

References

Methodological & Application

Application Notes: (3-Amino-4-fluorophenyl)methanol in the Synthesis of Plasma Kallikrein Inhibitors

(3-Amino-4-fluorophenyl)methanol , a fluorinated aromatic building block, serves as a crucial intermediate in the synthesis of potent and selective human plasma kallikrein inhibitors. Its strategic incorporation into drug candidates is exemplified in the development of novel therapeutics for diseases such as hereditary angioedema (HAE), a condition characterized by recurrent episodes of severe swelling. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the amino and methanol functionalities provide versatile handles for synthetic modifications.

These application notes detail the use of this compound in the synthesis of a specific plasma kallikrein inhibitor, N-(2-fluoro-5-(hydroxymethyl)phenyl)-1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, as described in patent WO2015134998A1.

Target: Human Plasma Kallikrein

Plasma kallikrein is a serine protease that plays a pivotal role in the kallikrein-kinin system. Upon activation, it cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasodilator that increases vascular permeability, leading to swelling and inflammation. In HAE, a deficiency in the C1-inhibitor results in unregulated plasma kallikrein activity and excessive bradykinin production. Therefore, inhibiting plasma kallikrein is a key therapeutic strategy for preventing HAE attacks.

Signaling Pathway

Synthetic Application and Quantitative Data

This compound is utilized as a key amine component in an amide bond formation reaction to synthesize the target plasma kallikrein inhibitor. The following table summarizes the inhibitory activity of the final compound.

| Compound ID | Target | IC50 (nM) | Assay |

| Example 10 | Human Plasma Kallikrein | 2.9 | Enzymatic Assay |

Data sourced from patent WO2015134998A1.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of a nitro-substituted precursor.

Protocol:

-

Dissolve (4-Fluoro-3-nitrophenyl)methanol in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Amide Coupling to Synthesize the Final Inhibitor

The pivotal step in the synthesis of the plasma kallikrein inhibitor involves the coupling of this compound with a carboxylic acid precursor using a peptide coupling reagent.

Protocol:

-

To a solution of 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF), add this compound.

-

Add N,N-Diisopropylethylamine (DIPEA) to the mixture.

-

Add (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) portion-wise while stirring at room temperature.

-

Allow the reaction to stir at room temperature for several hours, monitoring its completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final plasma kallikrein inhibitor.

In Vitro Plasma Kallikrein Inhibition Assay

Protocol:

-

Prepare a solution of the test compound in an appropriate solvent (e.g., DMSO).

-

In a microplate, add human plasma kallikrein enzyme to a buffer solution.

-

Add the test compound solution at various concentrations to the wells containing the enzyme and incubate for a predetermined time at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate specific for plasma kallikrein.

-

Measure the fluorescence or absorbance at regular intervals using a plate reader to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control (enzyme and substrate without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

These protocols provide a framework for the synthesis and evaluation of plasma kallikrein inhibitors utilizing the key building block, this compound. Researchers should optimize the reaction conditions and analytical methods for their specific laboratory settings.

Application Notes and Protocols: (3-Amino-4-fluorophenyl)methanol as a Versatile Building Block in Organic Synthesis

(3-Amino-4-fluorophenyl)methanol , a bifunctional aromatic compound, serves as a crucial starting material and intermediate in the synthesis of a diverse range of biologically active molecules. Its unique substitution pattern, featuring an amino group, a fluorine atom, and a hydroxymethyl group on a phenyl ring, provides multiple reactive sites for the construction of complex molecular architectures. These attributes make it a valuable building block for researchers and scientists in medicinal chemistry and drug development.

The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final compounds. The amino group serves as a key handle for the introduction of various pharmacophores through N-alkylation, acylation, and condensation reactions. The primary alcohol functionality can be readily oxidized to an aldehyde or carboxylic acid, or used in etherification and esterification reactions, further expanding its synthetic utility.

Key Applications in Medicinal Chemistry

This compound is a particularly attractive building block for the synthesis of:

-

Kinase Inhibitors: The aminophenyl moiety is a common scaffold in numerous kinase inhibitors. The amino group can be functionalized to interact with the hinge region of the kinase active site, a critical interaction for potent inhibition.

-

Heterocyclic Compounds: The amino and alcohol functionalities can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in many drug molecules.

-

Antiviral Agents: As suggested in patent literature, fluorinated aminobenzyl alcohols are precursors to compounds with potential antiviral activities.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common synthetic transformations.

Protocol 1: Synthesis of a Substituted N-(3-(hydroxymethyl)-2-fluorophenyl)acetamide

This protocol details the N-acetylation of this compound, a fundamental transformation to introduce an amide linkage, often found in bioactive molecules.

Reaction Scheme:

Caption: N-Acetylation of this compound.

Materials and Reagents:

| Reagent | Supplier | Purity | Quantity (molar eq.) |

| This compound | Sigma-Aldrich | 97% | 1.0 |

| Acetic Anhydride | Fisher Scientific | 99% | 1.2 |

| Pyridine | Acros Organics | 99.5% | 2.0 |

| Dichloromethane (DCM) | VWR Chemicals | 99.8% | - |

| 1 M Hydrochloric Acid (HCl) | Sigma-Aldrich | - | - |

| Saturated Sodium Bicarbonate | Fisher Scientific | - | - |

| Brine | Sigma-Aldrich | - | - |

| Anhydrous Magnesium Sulfate | Acros Organics | 99.5% | - |

Procedure:

-

To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL per 1 g of starting material) at 0 °C, add pyridine (2.0 eq).

-

Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-